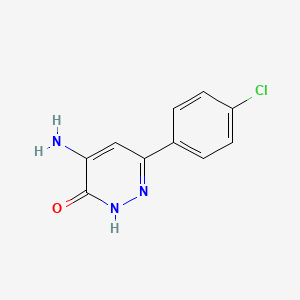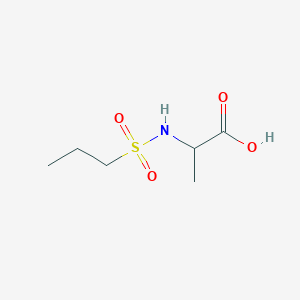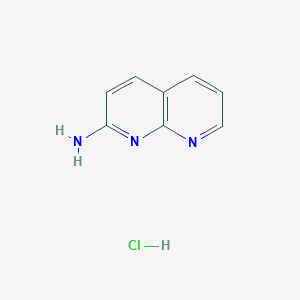![molecular formula C9H17NO2 B2434394 [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol CAS No. 2253630-92-9](/img/structure/B2434394.png)
[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol” is a chemical compound with the CAS Number: 2253630-92-9 . It has a molecular weight of 171.24 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,5R)-5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl)methanol . The InChI code for this compound is 1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2 .
Physical And Chemical Properties Analysis
The compound “[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol” is an oil . It is stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization:
- The study by Verbist et al. (2004) discusses the selective methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems, leading to systems like 4-amino-6-oxo-2-piperidinecarboxylate, highlighting the importance of steric hindrance by substituents at specific positions in such chemical reactions. This indicates the significance of the structural aspects of compounds like [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol in synthetic chemistry (Verbist et al., 2004).
- Pushpanathan and Kumar (2014) synthesized and characterized zinc nanoparticles using a hetero bicyclic compound related to [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol. This study emphasizes the compound's potential in nanotechnology and material science for stabilizing and reducing agents in nanoparticle synthesis (Pushpanathan & Kumar, 2014).
Catalysis and Reaction Mechanisms:
- The research by Zinser et al. (2004) demonstrates the transformation of trichloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones to form bicyclic α,α-dimethoxy ketones. This highlights the compound's role in understanding reaction mechanisms and potential applications in designing new synthetic pathways (Zinser et al., 2004).
- Grošelj et al. (2004) prepared N-substituted (1R,5S)-4-aminomethylidene-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, which were used as ligands in coordination compounds with various metals. This study signifies the compound's importance in the field of catalysis and coordination chemistry (Grošelj et al., 2004).
Pharmaceutical and Biological Applications:
- Wojaczyńska et al. (2012) discussed the reaction of 2-azanorbornan-3-yl methanols leading to chiral-bridged azepanes. The study highlights the compound's potential in pharmaceutical chemistry, especially in the synthesis of novel, biologically active compounds (Wojaczyńska et al., 2012).
- Wang et al. (2001) developed an efficient synthesis method for 2-substituted (+/-)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from compounds related to [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol, indicating its significance in designing and developing pharmaceutical intermediates (Wang et al., 2001).
Material Science and Nanotechnology:
- Anjibabu et al. (2013) demonstrated the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives using a heteropoly acid catalyzed reaction, indicating the compound's utility in material science and as precursors for complex molecular architectures (Anjibabu et al., 2013).
Propiedades
IUPAC Name |
[5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZJNQRPACBLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(OC2)CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2434312.png)
![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)


![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)

![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)
![N-([2,4'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2434325.png)
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)

![Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B2434331.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
